Corynanthine hydrochloride

Adrenergic Pharmacology Cardiovascular Research Receptor Selectivity

Corynanthine hydrochloride (rauhimbine HCl) is the α1-selective diastereoisomer of yohimbine, providing 10-fold α1/α2 selectivity. It selectively blocks α1-mediated pressor responses without confounding α2 effects, making it the unambiguous tool for cardiovascular research, radioligand binding (Ki α1=172 nM), UHPLC-MS/MS QC, and tissue bath studies. Supplied as a high-purity analytical standard. Choose corynanthine HCl when α1-specificity is non-negotiable.

Molecular Formula C21H27ClN2O3
Molecular Weight 390.9 g/mol
CAS No. 123333-62-0
Cat. No. B050374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynanthine hydrochloride
CAS123333-62-0
SynonymsAphrodine Hydrochloride
Aphrodyne
Corynanthine
Corynanthine Tartrate
Hydrochloride, Aphrodine
Hydrochloride, Yohimbine
Pluriviron
Rauhimbine
Rauwolscine
Tartrate, Corynanthine
Yocon
Yohimbin Spiegel
Yohimbine
Yohimbine Houdé
Yohimbine Hydrochloride
Yohimex
Molecular FormulaC21H27ClN2O3
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
InChIInChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19-;/m0./s1
InChIKeyPIPZGJSEDRMUAW-VYDVLXQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynanthine Hydrochloride (CAS 123333-62-0): α1-Selective Adrenoceptor Antagonist and Yohimbine Diastereoisomer for Pharmacological Research


Corynanthine hydrochloride (also known as rauhimbine hydrochloride) is an indole alkaloid belonging to the yohimbane class, naturally occurring in the bark of Rauvolfia and Pausinystalia (Corynanthe) species [1]. It is one of the two diastereoisomers of yohimbine, the other being rauwolscine [2]. The compound is distinguished by its preferential antagonist activity at α1-adrenoceptors, in contrast to its structural analogs yohimbine and rauwolscine, which exhibit α2-selectivity [3]. Corynanthine hydrochloride is supplied as an analytical standard or research-grade material with chromatographic purity (HPLC ≥90–98%) and is soluble in DMSO for in vitro and in vivo pharmacological studies .

Corynanthine Hydrochloride Procurement: Why Yohimbine and Rauwolscine Cannot Be Substituted


Although corynanthine, yohimbine, and rauwolscine are diastereoisomers sharing the same molecular formula and similar physicochemical properties, their pharmacological profiles are fundamentally divergent due to opposing adrenoceptor subtype selectivity [1]. Yohimbine and rauwolscine preferentially antagonize α2-adrenoceptors, whereas corynanthine selectively targets α1-adrenoceptors [2]. This inversion of selectivity renders the three compounds non-interchangeable in experimental systems where precise adrenoceptor modulation is required. Substituting corynanthine with yohimbine or rauwolscine would yield opposite or confounding results in functional assays, radioligand binding studies, and in vivo cardiovascular or central nervous system models [3]. The following evidence quantifies these critical differences and establishes corynanthine hydrochloride as a distinct research tool.

Corynanthine Hydrochloride: Quantitative Differentiation Evidence vs. Yohimbine and Rauwolscine


α1- vs. α2-Adrenoceptor Selectivity Inversion: Functional Antagonist Potency in Anesthetized Dog

In the anesthetized dog model, corynanthine exhibits a 10-fold selectivity for α1- over α2-adrenoceptors, whereas yohimbine and rauwolscine are approximately 30-fold selective for α2- over α1-adrenoceptors [1]. The isomers were equipotent as antagonists of the postsynaptic α1-adrenoceptor-mediated diastolic pressor response to phenylephrine. However, for presynaptic α2-adrenoceptor blockade (clonidine-induced inhibition of tachycardia), yohimbine and rauwolscine were approximately 100-fold more potent than corynanthine [1]. This quantifies the functional selectivity inversion.

Adrenergic Pharmacology Cardiovascular Research Receptor Selectivity

Receptor Binding Affinity (Ki): Superior α1-Adrenoceptor Affinity and Minimal α2-Adrenoceptor Affinity

Radioligand binding studies in rat brain membranes demonstrate that corynanthine exhibits a Ki of 172 nM for α1-adrenoceptors, which is approximately 2.4-fold more potent than yohimbine (Ki = 420 nM) and approximately 12.8-fold more potent than rauwolscine (Ki = 2200 nM) [1]. Conversely, at α2-adrenoceptors, corynanthine displays a Ki of 6200 nM, whereas yohimbine and rauwolscine exhibit Ki values of approximately 45 nM [1]. This represents a >100-fold difference in α2-adrenoceptor affinity between corynanthine and its diastereoisomers.

Radioligand Binding Receptor Pharmacology In Vitro Screening

Selectivity Index (α2/α1): Quantitative Antagonist Profile Distinction

In functional studies utilizing rat vas deferens (α2-adrenoceptor model) and rat anococcygeus muscle (α1-adrenoceptor model), the selectivity values (α2/α1) for the antagonists were calculated as: idazoxan = 245, yohimbine = 45, rauwolscine = 3, and corynanthine = 0.03 [1]. A value less than 1 indicates α1-selectivity, and corynanthine's value of 0.03 corresponds to an α1/α2 selectivity ratio of approximately 33, confirming its preferential α1-antagonist profile. This quantitative selectivity index distinguishes corynanthine from all other tested compounds, including the structurally related diastereoisomers.

Adrenoceptor Pharmacology Selectivity Profiling Functional Antagonism

Rat Aortic Strip Contraction: Functional Potency Ranking (pA2)

In rat aortic strips, a tissue expressing predominantly α1-adrenoceptors, the order of antagonist potency was corynanthine > yohimbine > rauwolscine, consistent with the α1-selective profile of corynanthine [1]. Mean pA2 values were not significantly different across three agonists ((-)-noradrenaline, (-)-phenylephrine, guanfacine), indicating competitive antagonism at α1-adrenoceptors. The higher potency of corynanthine relative to yohimbine and rauwolscine in this α1-mediated functional assay directly reflects its greater α1-adrenoceptor affinity.

Vascular Pharmacology Smooth Muscle Physiology α1-Adrenoceptor

Cardiovascular Effects: Potency in Lowering Blood Pressure and Blunting Pressor Responses

In urethane-anaesthetized normotensive rats, intravenous cumulative infusions (10–500 μg) of the diastereoisomers decreased blood pressure and blunted the pressor response to intravenous adrenaline. Corynanthine was the most potent isomer in this regard, followed by yohimbine, rauwolscine, and 3-epi-α-yohimbine [1]. Depressor responses following intravenous bolus doses (40 μg) showed a similar potency ranking [1]. The superior in vivo cardiovascular activity of corynanthine correlates with its α1-adrenoceptor antagonist profile, which mediates vasodilation.

Cardiovascular Pharmacology In Vivo Hemodynamics Adrenoceptor Antagonism

Analytical Differentiation: UHPLC-UV-MS/MS Quantification in Plant and Supplement Matrices

A validated UHPLC-UV-MS/MS method has been developed for the simultaneous quantitative determination of caffeine, yohimbic acid, corynanthine, yohimbine, and rauwolscine in yohimbe plant samples and commercial supplement products . This analytical method enables precise discrimination and quantification of corynanthine from its structurally similar diastereoisomers in complex botanical matrices. The availability of corynanthine hydrochloride as an analytical standard (HPLC purity ≥90–98%) supports accurate calibration and quality control in these assays .

Analytical Chemistry Quality Control Dietary Supplement Analysis

Corynanthine Hydrochloride Applications: Targeted Research Scenarios Derived from Differentiated Evidence


Pharmacological Dissection of α1-Adrenoceptor-Mediated Cardiovascular Responses In Vivo

Corynanthine hydrochloride is the optimal pharmacological tool for in vivo cardiovascular studies requiring selective α1-adrenoceptor blockade. As demonstrated in anaesthetized rat and dog models, corynanthine is the most potent yohimbine diastereoisomer for lowering blood pressure and blunting pressor responses to adrenaline, and it exhibits a 10-fold α1-selectivity versus the 30-fold α2-selectivity of yohimbine and rauwolscine [1][2]. Use corynanthine hydrochloride to avoid confounding α2-adrenoceptor-mediated effects when investigating α1-adrenoceptor contributions to vascular tone, hypertension, or hemodynamic regulation.

In Vitro Radioligand Binding Assays for α1-Adrenoceptor Characterization

For competitive radioligand binding studies using [3H]prazosin or other α1-selective radioligands in tissue membrane preparations, corynanthine hydrochloride provides superior α1-adrenoceptor affinity (Ki = 172 nM) compared to yohimbine (Ki = 420 nM) and rauwolscine (Ki = 2200 nM), while exhibiting minimal cross-reactivity at α2-adrenoceptors (Ki = 6200 nM vs. 45 nM for yohimbine/rauwolscine) [1]. This differential binding profile makes corynanthine hydrochloride the preferred α1-antagonist for defining non-specific binding or establishing selectivity profiles of novel compounds.

Analytical Reference Standard for Yohimbe Dietary Supplement Quality Control

Regulatory and quality control laboratories analyzing yohimbe-containing dietary supplements require corynanthine hydrochloride as a certified reference standard to accurately identify and quantify corynanthine in the presence of yohimbine, rauwolscine, and other indole alkaloids. Validated UHPLC-UV-MS/MS methods enable simultaneous determination of these analytes, and high-purity corynanthine hydrochloride (HPLC ≥90–98%) is essential for calibration, method validation, and routine QC testing [1][2].

Smooth Muscle Pharmacology Studies of α1-Adrenoceptor-Mediated Contraction

In isolated tissue bath experiments using vascular or other smooth muscle preparations (e.g., rat aorta, rat tail artery), corynanthine hydrochloride demonstrates the highest functional antagonist potency among the yohimbine stereoisomers, with a potency ranking of corynanthine > yohimbine > rauwolscine [1]. This makes corynanthine hydrochloride the most sensitive tool for detecting and characterizing α1-adrenoceptor-mediated contractile responses, particularly when studying agonist efficacy, Schild analysis, or receptor reserve.

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